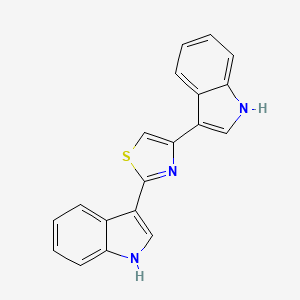

2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE

Description

Properties

IUPAC Name |

2,4-bis(1H-indol-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3S/c1-3-7-16-12(5-1)14(9-20-16)18-11-23-19(22-18)15-10-21-17-8-4-2-6-13(15)17/h1-11,20-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCNOTRGTINARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE typically involves the condensation of indole derivatives with thiazole precursors. One common method includes the reaction of 3-indolylacetic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Condensation Reactions

Indole-3-carboxaldehydes are key precursors in forming thiazole derivatives. For example:

-

Phenacyl bromide + thiourea : Condensation of indole-3-carboxaldehydes with phenacyl bromide and thiourea yields 1,3-thiazol-2-amine derivatives . This reaction proceeds via nucleophilic attack of thiourea on the aldehyde, followed by cyclization and elimination.

-

Chloroacetyl indoles + thiourea : 3-(α-chloroacetyl)indoles react with thiourea under basic conditions to form thiazole-2-amines. For instance, heating in methanol with thiourea derivatives produces 4-(indol-3-yl)thiazole-2-amines in 49–77% yields .

Multicomponent Reactions

-

Three-component reactions : Indole, carbonyl compounds (e.g., dimedone), and catalysts (e.g., p-toluenesulfonic acid) can form fused heterocycles. While not directly targeting the di-indolyl thiazole, such systems highlight the versatility of indole in generating complex scaffolds .

-

Catalyst systems : Macroporous copper oxide (mpCuO) and L-proline have been used to catalyze similar cyclization reactions, suggesting their potential utility in synthesizing the target compound .

Thiazole Ring Formation

The synthesis of thiazole derivatives typically involves:

-

Nucleophilic attack : Thiourea’s sulfur attacks a carbonyl group (e.g., aldehyde or acyl chloride).

-

Cyclization : Formation of the thiazole ring via elimination of water or other leaving groups .

-

Substitution : Introduction of indole moieties at specific positions (e.g., via condensation or acylation).

Key Steps for Di-indolyl Thiazole

A plausible pathway for 2,4-di(1H-indol-3-yl)-1,3-thiazole involves:

-

Initial thiazole formation : Condensation of indole-3-carboxaldehyde with thiourea and a carbonyl partner (e.g., phenacyl bromide) to form a mono-indolyl thiazole.

-

Second indole substitution : Reaction of the thiazole intermediate with another indole-containing reagent (e.g., via alkylation or acylation at the 4-position).

Catalytic Systems and Conditions

Antimicrobial and Biological Activity

While direct data on this compound is limited, related indole-thiazole derivatives exhibit:

-

Antimicrobial activity : MIC values comparable to ciprofloxacin and vancomycin against drug-resistant strains .

-

Antifungal properties : Activity against Candida albicans and Aspergillus niger .

These findings suggest potential bioactivity for the target compound, though experimental validation is required.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of indole and thiadiazole derivatives in cancer therapy. The 2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE compound is part of a broader class of imidazo[2,1-b][1,3,4]thiadiazole derivatives that have demonstrated significant antiproliferative activity against various cancer cell lines.

- Mechanism of Action : The anticancer properties are attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth and metastasis. For instance, a study reported that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Panc-1 .

- Case Study : A series of 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives were synthesized and evaluated for their cytotoxicity. Compounds showed promising results in inhibiting cell migration and proliferation, indicating their potential as therapeutic agents for treating aggressive cancers .

Antimicrobial Properties

The antimicrobial activity of indole-based thiazole compounds has also been extensively studied. The this compound compound has been evaluated for its effectiveness against various bacterial strains.

- Antibacterial Activity : A study synthesized a series of 4-(indol-3-yl)thiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.06 to 1.88 mg/mL, indicating significant antibacterial activity .

- Resistance Studies : Some compounds demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in combating antibiotic resistance .

Enzyme Inhibition

Another promising application of the this compound compound is its role as an enzyme inhibitor.

- Urease Inhibition : Research has indicated that thiadiazole derivatives can act as potent urease inhibitors. The synthesized diindolylmethane derivatives bearing thiadiazole were shown to exhibit significant urease inhibitory activity with binding energies indicating favorable interactions with the enzyme .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of 2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets within cells. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. These interactions can lead to cell cycle arrest and apoptosis in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Substituent Effects on Activity

The biological activity of thiazoles is highly substituent-dependent. Key comparisons include:

Antifungal Activity Compared to Other 2,4-Disubstituted Thiazoles

2,4-Disubstituted thiazoles and selenazoles have demonstrated potent antifungal activity against Candida spp., with MIC values ranging from 0.5–16 µg/mL .

Comparison with Indole-Containing Heterocycles

Indole-thiazole hybrids exhibit synergistic effects. For example, 2,2-di(1H-indol-3-yl)-2H-acenaphthylen-1-ones show enhanced photophysical properties and cytotoxicity compared to non-indole analogs . This suggests that this compound could similarly outperform simpler thiazoles in targeting cancer cells or microbial pathogens.

Research Findings and Data Analysis

- Synthetic Efficiency : p-TSA-catalyzed methods for di-indolyl compounds achieve >80% yields, suggesting scalability for this compound production .

- Computational Validation : DFT-based NMR shift predictions (B3LYP/6-311++G**) align closely with experimental data for thiazoles, supporting accurate structural assignment .

- Biological Potential: Thiazoles with electron-rich substituents (e.g., indole) show improved pharmacokinetic profiles, including better membrane permeability and metabolic stability .

Biological Activity

2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound features a thiazole ring fused with indole moieties, which are known for their diverse pharmacological properties. This article reviews the current understanding of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring followed by the introduction of indole substituents. Various synthetic pathways have been explored to optimize yields and purity. For example, base-catalyzed condensation reactions have been employed to facilitate the formation of thiazole derivatives from corresponding hydrazides and carbon disulfide .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to this compound. Research indicates that derivatives containing both indole and thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : Compounds derived from imidazo[2,1-b][1,3,4]thiadiazoles demonstrated IC50 values in the submicromolar range against murine leukemia (L1210) and human cervix carcinoma (HeLa) cells .

- Mechanism of Action : These compounds often induce apoptosis through pathways involving cell cycle arrest and modulation of apoptosis-related proteins like Bcl-2 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9c | SUIT-2 | 5.11 | Apoptosis induction |

| 9l | Panc-1 | 10.8 | Cell cycle arrest |

| 9e | Capan-1 | Active | Unknown |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been investigated:

- Antibacterial Studies : Indole-based thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria .

- Fungal Activity : The same class of compounds has shown antifungal activity with MIC values indicating effectiveness against various fungal strains .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Indole-Thiazole | Staphylococcus aureus | 0.06 |

| Methylindole | E. coli | 0.47 |

Case Studies

Several case studies highlight the therapeutic applications of thiazole-indole derivatives:

- Pancreatic Cancer Treatment : A study demonstrated that specific derivatives significantly inhibited the migration of pancreatic cancer cells in scratch wound-healing assays .

- Combination Therapies : Research indicates that combining these compounds with existing chemotherapeutics may enhance efficacy and overcome drug resistance in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-di(1H-indol-3-yl)-1,3-thiazole, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation reactions between indole derivatives and thiazole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazoles in acetic acid for 3–5 hours yields thiazole-indole hybrids . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., AcOH vs. THF), and temperature to improve yield. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can researchers characterize the purity and structure of this compound?

- Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : To confirm substituent positions on the thiazole and indole rings. For example, indolic protons typically appear as singlets near δ 7.0–8.5 ppm, while thiazole protons resonate at δ 6.5–7.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm purity .

Q. What are the key solubility and stability considerations for handling this compound?

- Answer : The compound is likely hydrophobic due to aromatic indole/thiazole moieties. Solubility can be enhanced using DMSO or DMF for biological assays. Stability tests under varying pH (e.g., 4–10) and temperatures (e.g., 4°C vs. room temperature) are recommended to prevent degradation. Store in amber vials under inert gas to avoid oxidation .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity or spectroscopic properties of this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level can predict NMR chemical shifts and electronic properties. For instance, DFT simulations align with experimental 1H NMR data for thiazole derivatives, resolving ambiguities in tautomeric forms or substituent effects . Computational docking (e.g., AutoDock Vina) may also model interactions with biological targets like fungal enzymes .

Q. What strategies resolve contradictions between experimental bioactivity data and computational predictions?

- Answer : Discrepancies often arise from solvent effects or protein flexibility in docking models. Validate by:

- Dose-response assays : Test a wider concentration range to confirm IC50 values.

- Molecular dynamics (MD) simulations : Assess binding stability over nanoseconds to refine docking poses .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on indole) to probe SAR trends .

Q. How do steric and electronic effects of substituents influence the compound’s bioactivity?

- Answer : Substituents at the indole C3 or thiazole C5 positions modulate activity. For example:

- Electron-donating groups (e.g., -OCH3) on indole enhance antifungal activity by improving membrane permeability.

- Bulkier groups (e.g., -CF3) may reduce binding to compact active sites, as seen in analogous thiazole derivatives .

- Quantitative SAR (QSAR) models using Hammett constants or logP values can quantify these effects .

Q. What experimental designs are optimal for evaluating multitarget mechanisms (e.g., anticancer and antimicrobial)?

- Answer : Use a tiered approach:

- In vitro screening : Prioritize targets (e.g., topoisomerase II for anticancer activity; CYP51 for antifungal action) using enzyme inhibition assays.

- Cellular assays : Validate cytotoxicity against cancer lines (e.g., MCF-7) and microbial strains (e.g., Candida spp.) with ATP-based viability kits .

- Omics integration : Transcriptomic or proteomic profiling post-treatment identifies secondary targets or off-pathway effects .

Methodological Considerations

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Answer : Low yields often stem from side reactions (e.g., indole oxidation). Mitigate by:

- Protecting groups : Use Boc or acetyl groups on indole NH to prevent unwanted coupling .

- Catalytic additives : Employ p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate cyclization .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Answer : Beyond docking, use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.